molecular formula C18H22N2O6 B13702969 O-AcetylPsilocin-d4Fumarate

O-AcetylPsilocin-d4Fumarate

Cat. No.: B13702969
M. Wt: 362.4 g/mol
InChI Key: QIJLOAPCCJQEEZ-UHFFFAOYSA-N
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Description

O-AcetylPsilocin-d4Fumarate is a synthetic compound that belongs to the class of tryptamines. It is structurally related to psilocin, a naturally occurring psychedelic compound found in certain mushrooms. This compound is often used in scientific research due to its potential psychoactive properties and its role as a prodrug to psilocin .

Chemical Reactions Analysis

O-AcetylPsilocin-d4Fumarate undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

O-AcetylPsilocin-d4Fumarate has several scientific research applications:

Mechanism of Action

O-AcetylPsilocin-d4Fumarate acts as a prodrug to psilocin, meaning it is converted into psilocin in the body. Psilocin then exerts its effects by binding to serotonin receptors in the brain, particularly the 5-HT2A receptor. This interaction leads to altered perception, mood, and cognition, which are characteristic of psychedelic experiences .

Comparison with Similar Compounds

O-AcetylPsilocin-d4Fumarate is similar to other tryptamines such as:

    Psilocybin: Another prodrug to psilocin, but with a phosphoryloxy group instead of an acetoxy group.

    4-Acetoxy-N,N-dimethyltryptamine:

    4-Acetoxy-N,N-diisopropyltryptamine:

The uniqueness of this compound lies in its specific acetylation, which may offer different pharmacokinetic properties compared to other analogs .

Properties

Molecular Formula

C18H22N2O6

Molecular Weight

362.4 g/mol

IUPAC Name

but-2-enedioic acid;[3-[2-(dimethylamino)ethyl]-1H-indol-4-yl] acetate

InChI

InChI=1S/C14H18N2O2.C4H4O4/c1-10(17)18-13-6-4-5-12-14(13)11(9-15-12)7-8-16(2)3;5-3(6)1-2-4(7)8/h4-6,9,15H,7-8H2,1-3H3;1-2H,(H,5,6)(H,7,8)

InChI Key

QIJLOAPCCJQEEZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC2=C1C(=CN2)CCN(C)C.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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